molecular formula C12H19NO4 B1413590 2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate CAS No. 1109791-02-7

2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No. B1413590
M. Wt: 241.28 g/mol
InChI Key: CYAPEITURDDFQZ-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate, which is a bicyclic structure with an azabicyclo[3.1.0]hexane core. This core is modified with tert-butyl and methyl groups at the 2-O and 3-O positions respectively .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bicyclic ring system (azabicyclo[3.1.0]hexane), with additional tert-butyl and methyl groups attached. The (1S,3R,5S) notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the tert-butyl and methyl groups, as well as the bicyclic core. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and functional groups (like the tert-butyl and methyl groups) would influence its properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like organic synthesis, medicinal chemistry, or materials science, among others .

properties

IUPAC Name

2-O-tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-5-7(8)6-9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAPEITURDDFQZ-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969278

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.